molecular formula C34H22O8 B14079375 Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate CAS No. 100853-50-7

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate

Cat. No.: B14079375
CAS No.: 100853-50-7
M. Wt: 558.5 g/mol
InChI Key: ZRWKATHOUTXKMG-UHFFFAOYSA-N
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Description

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate (CAS 100853-50-7) is a symmetric aromatic ester of scientific interest due to its molecular structure and potential research applications. With a molecular formula of C34H22O8 and a molecular weight of 558.5 g/mol, this compound features a central benzene-1,3-dicarboxylate core symmetrically substituted with two 4-(phenoxycarbonyl)phenyl groups . In scientific research, it has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various active molecules . Its biological activity has also been explored in vitro, with studies indicating potential anticancer properties. Research on MCF-7 breast cancer cells has demonstrated that this compound can inhibit cell proliferation and induce apoptosis in a dose-dependent manner, with an cited IC50 value of 250 µM . Furthermore, molecular docking studies suggest it may act as an inhibitor for enzymes involved in steroid hormone synthesis, such as CYP11A1 and CYP21A2, indicating a potential mechanism of action through competitive enzyme inhibition . The synthesis of this compound typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-(phenoxycarbonyl)phenol, a reaction facilitated by dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) . When compared to simpler analogues like diphenyl isophthalate, the presence of the bulky phenoxycarbonyl substituents in this compound significantly influences its physicochemical properties and biological interactions . This product is intended for research and development purposes only. It is not certified for human or veterinary use, nor is it approved by the FDA for the prevention, treatment, or cure of any medical condition or disease. Bodily introduction of this product into humans or animals is strictly prohibited by law.

Properties

CAS No.

100853-50-7

Molecular Formula

C34H22O8

Molecular Weight

558.5 g/mol

IUPAC Name

bis(4-phenoxycarbonylphenyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C34H22O8/c35-31(39-27-10-3-1-4-11-27)23-14-18-29(19-15-23)41-33(37)25-8-7-9-26(22-25)34(38)42-30-20-16-24(17-21-30)32(36)40-28-12-5-2-6-13-28/h1-22H

InChI Key

ZRWKATHOUTXKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 4-(phenoxycarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives.

Scientific Research Applications

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that can exert various biological effects .

Comparison with Similar Compounds

(a) Diphenyl Benzene-1,3-dicarboxylate

  • Structure : Features phenyl groups directly esterified to the central benzene-1,3-dicarboxylate core.
  • Key Differences: Lacks the phenoxycarbonyl substituents present in the target compound.
  • Properties: Melting point = 117°C . The absence of bulky phenoxycarbonyl groups likely enhances crystallinity compared to the target compound.

(b) Dimethyl Benzene-1,3-dicarboxylate

  • Structure : Methyl esters at the 1,3-positions of the benzene ring.
  • Key Differences : Smaller substituents result in lower molecular weight (C₁₀H₁₀O₄, MW = 194.18 g/mol) and higher volatility compared to the target compound .

(c) Dibutyl 5-[(4-ethoxycarbonylphenyl)diazenyl]benzene-1,3-dicarboxylate

  • Structure : Incorporates a diazenyl (-N=N-) linker and butyl ester groups (C₂₅H₃₀N₂O₆, MW = 454.52 g/mol).

(d) Bis{4-[4-(alkyloxy)benzoyloxy]phenyl}ferrocene-1,3-dicarboxylate

  • Structure : Contains a ferrocene core with aromatic ester substituents.
  • Key Differences : The ferrocene moiety imparts redox activity and liquid crystalline properties, unlike the purely organic target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate C₃₄H₂₂O₁₀ 590.53 (estimated) 4-(phenoxycarbonyl)phenyl High rigidity, potential for π-π stacking
Diphenyl benzene-1,3-dicarboxylate C₂₀H₁₄O₆ 350.32 Phenyl Melting point = 117°C
Dimethyl benzene-1,3-dicarboxylate C₁₀H₁₀O₄ 194.18 Methyl Volatile, low thermal stability
Fujikinetin (Diphenyl 2-hydroxybenzene-1,3-dicarboxylate) C₂₀H₁₄O₅ 334.32 Phenyl, hydroxyl Hydrogen bonding capability

Biological Activity

Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate (BPB) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of BPB, summarizing relevant findings from diverse research studies.

Chemical Structure and Properties

BPB is characterized by its molecular formula C34H22O8C_{34}H_{22}O_8 and features two phenoxycarbonyl groups attached to a benzene-1,3-dicarboxylate backbone. Its structural attributes contribute to its interaction with biological systems, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of BPB has been investigated primarily through in vitro studies focusing on its anticancer properties and enzyme inhibition. Key findings are summarized in the following sections.

Anticancer Activity

Several studies have highlighted the potential of BPB as an anticancer agent. In vitro assays using various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

  • Cell Line Studies : Research indicates that BPB exhibits significant cytotoxic effects against breast cancer cells (MCF-7). The compound was shown to decrease cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .
  • Mechanism of Action : The mechanism underlying BPB's anticancer activity appears to involve the induction of apoptosis and the disruption of cell cycle progression. Evidence from DNA fragmentation assays suggests that BPB triggers apoptotic pathways, leading to cell death in cancerous cells .

Enzyme Inhibition

In addition to its anticancer properties, BPB has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

  • Molecular Docking Studies : Computational studies have explored the binding affinity of BPB towards various enzymes related to glucocorticoid biosynthesis. These studies suggest that BPB may act as an inhibitor for enzymes such as CYP11A1 and CYP21A2, which are critical in steroid hormone synthesis . The docking scores indicate that BPB has a favorable interaction profile compared to known inhibitors.

Data Summary

The following table summarizes key findings related to the biological activity of BPB:

Study Cell Line IC50 (µM) Mechanism
Anticancer ActivityMCF-7250Induction of apoptosis
Enzyme InhibitionCYP11A1-Competitive inhibition via docking

Case Studies

  • Case Study on MCF-7 Cells : A study assessed the effect of BPB on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a significant reduction in cell viability after 72 hours. The study utilized MTT assays to quantify cell proliferation and revealed a clear dose-response relationship.
  • Enzyme Interaction Analysis : Another investigation employed molecular docking techniques to evaluate how BPB interacts with enzymes involved in glucocorticoid metabolism. The results indicated strong binding affinities, suggesting potential therapeutic applications in conditions related to hormonal imbalances.

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